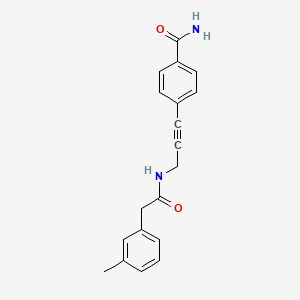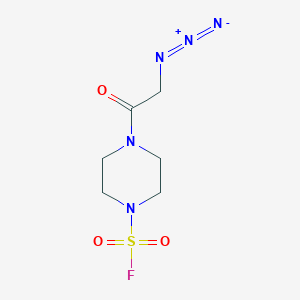
1-(2-Chlorophenyl)-2-fluoro-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-2-fluoro-2-methylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group, a fluorine atom, and a methyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-2-fluoro-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-fluoro-2-methylpropan-1-ol in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chlorophenyl)-2-fluoro-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-2-fluoro-2-methylpropan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-2-fluoro-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the chlorophenyl and fluorine groups can influence its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chlorophenyl)-2-methylpropan-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(2-Fluorophenyl)-2-methylpropan-1-one: Lacks the chlorine atom, leading to different chemical and biological properties.
1-(2-Bromophenyl)-2-fluoro-2-methylpropan-1-one: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions.
Uniqueness
1-(2-Chlorophenyl)-2-fluoro-2-methylpropan-1-one is unique due to the combination of the chlorophenyl and fluorine groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H10ClFO |
|---|---|
Poids moléculaire |
200.64 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-2-fluoro-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10ClFO/c1-10(2,12)9(13)7-5-3-4-6-8(7)11/h3-6H,1-2H3 |
Clé InChI |
XIMQIMOZRMQZCP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)C1=CC=CC=C1Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14126250.png)









